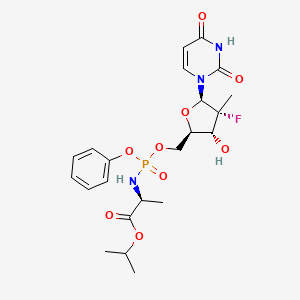

GS-9851

Beschreibung

Eigenschaften

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZHDVOVKQGIBA-IAAJYNJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble in water | |

| Record name | Sofosbuvir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid | |

CAS No. |

1064684-44-1, 1190307-88-0 | |

| Record name | PSI-7851 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1064684441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-isopropyl-2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3- hydroxy-4-methyltetrahydrofuran-2-yl) methoxy)(phenoxy)phosphorylamino)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSI-7851 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S5S1851OV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sofosbuvir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanisms of Action of Direct-Acting Antivirals Targeting HCV Replication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanisms of action of two key direct-acting antivirals (DAAs) against the Hepatitis C Virus (HCV): GS-9851 (Sofosbuvir), an NS5B polymerase inhibitor, and Voxilaprevir, an NS3/4A protease inhibitor. While the initial query focused on this compound as a protease inhibitor, it is crucial to clarify that its therapeutic action is through the inhibition of the viral RNA polymerase. This guide will address both the mechanism of this compound and the highly relevant mechanism of the NS3/4A protease inhibitor, Voxilaprevir, to provide a comprehensive understanding of these critical anti-HCV agents.

Clarification of Molecular Targets: this compound (Sofosbuvir) and Voxilaprevir

This compound is the developmental code for Sofosbuvir, a cornerstone of modern HCV therapy. It is a nucleotide analog prodrug that, upon activation, specifically inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1][2][3] It does not target the NS3/4A protease.

Voxilaprevir (formerly GS-9857) is a potent, pangenotypic inhibitor of the HCV NS3/4A protease.[4][5][6] This enzyme is a serine protease crucial for the post-translational processing of the HCV polyprotein, a necessary step for the assembly of new viral particles.[4] Voxilaprevir is often used in combination therapies, including with Sofosbuvir, to provide a multi-pronged attack on the HCV replication cycle.[4][6]

The Hepatitis C Virus Replication Cycle

The HCV replication cycle provides the context for understanding the action of these antiviral agents. The virus enters hepatocytes and releases its single-stranded RNA genome into the cytoplasm. This RNA is translated into a single large polyprotein, which is then cleaved by both host and viral proteases (including NS3/4A) into individual structural and non-structural (NS) proteins. The NS proteins assemble into a replication complex, where the NS5B polymerase replicates the viral RNA. Finally, new viral particles are assembled and released.

Caption: Overview of the Hepatitis C Virus (HCV) replication cycle within a hepatocyte.

Mechanism of Action: this compound (Sofosbuvir) - NS5B Polymerase Inhibition

Sofosbuvir is a phosphoramidate prodrug that is metabolized within hepatocytes to its active triphosphate form, GS-461203.[1][3] This active metabolite mimics the natural uridine triphosphate nucleotide.[7]

The HCV NS5B polymerase, an RNA-dependent RNA polymerase, incorporates GS-461203 into the nascent viral RNA strand during replication.[2][3] The presence of a 2'-methyl group on the ribose sugar of the incorporated nucleotide analog causes steric hindrance, preventing the addition of the next nucleotide and thus terminating the elongation of the RNA chain.[7] This premature termination of viral RNA synthesis effectively halts HCV replication.[3]

Caption: Mechanism of action of Sofosbuvir (this compound) as an NS5B polymerase inhibitor.

Mechanism of Action: Voxilaprevir - NS3/4A Protease Inhibition

Voxilaprevir is a noncovalent, reversible inhibitor of the HCV NS3/4A protease.[5] The NS3 protein has a serine protease domain that is activated by its cofactor, NS4A. This protease complex is responsible for cleaving the HCV polyprotein at four specific sites, releasing the mature non-structural proteins NS3, NS4A, NS4B, NS5A, and NS5B.[4]

By binding to the active site of the NS3/4A protease, Voxilaprevir blocks its proteolytic activity.[4] This inhibition prevents the processing of the viral polyprotein, thereby disrupting the formation of the viral replication complex and halting the production of new infectious virions.[8]

Caption: Mechanism of action of Voxilaprevir as an NS3/4A protease inhibitor.

Quantitative Data

The following tables summarize the in vitro activity of Sofosbuvir and Voxilaprevir against various HCV genotypes.

Table 1: In Vitro Activity of Sofosbuvir

| Parameter | HCV Genotype/Subtype | Value | Reference |

| EC₅₀ | Genotype 1b | 110 nM | [9] |

| EC₅₀ | Genotype 2a | 32 nM | [10] |

| EC₅₀ | Genotype 4 | 130 nM | [10] |

| EC₉₀ | Pan-genotypic | 0.4 µM | [11] |

| Fold-change in EC₅₀ (S282T resistance mutation) | Pan-genotypic | 2.4 - 18 | [10] |

Table 2: In Vitro Activity of Voxilaprevir

| Parameter | HCV Genotype/Subtype | Value (nM) | Reference |

| Kᵢ | Genotype 1b | 0.038 | [5] |

| Kᵢ | Genotype 3a | 0.066 | [5] |

| EC₅₀ | Genotype 1a | 1.9-6.6 | [12] |

| EC₅₀ | Genotype 1b | 1.9-6.6 | [12] |

| EC₅₀ | Genotype 2a | 1.9-6.6 | [12] |

| EC₅₀ | Genotype 3a | 1.9-6.6 | [12] |

| EC₅₀ | Genotype 4a | 1.9-6.6 | [12] |

| EC₅₀ | Genotype 5a | 1.9-6.6 | [12] |

| EC₅₀ | Genotype 6a | 1.9-6.6 | [12] |

| EC₅₀ (Q80K resistance mutant, Gt 1a) | Genotype 1a | 3.1 | [12] |

| EC₅₀ (R155K resistance mutant, Gt 1a) | Genotype 1a | 2.7 | [12] |

| EC₅₀ (D168E resistance mutant, Gt 1b) | Genotype 1b | 4.0 | [12] |

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the RNA synthesis activity of recombinant HCV NS5B polymerase.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 20 mM HEPES, pH 7.4), divalent cations (e.g., 5 mM MgCl₂, 1 mM MnCl₂), a reducing agent (e.g., 1 mM DTT), a template/primer (e.g., poly(A)/oligo(U)), and a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³³P]UTP).

-

Enzyme and Inhibitor Addition: Recombinant purified HCV NS5B polymerase is added to the reaction mixture. The test compound (e.g., Sofosbuvir) is added at various concentrations.

-

Incubation: The reaction is incubated at a temperature optimal for enzyme activity (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination and Detection: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter. The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a no-compound control. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro HCV NS5B polymerase inhibition assay.

HCV NS3/4A Protease Inhibition Assay

This assay quantifies the ability of a compound to inhibit the proteolytic activity of the HCV NS3/4A protease.

Methodology:

-

Reaction Components: The assay uses a synthetic peptide substrate containing a specific cleavage site for the NS3/4A protease, flanked by a fluorophore and a quencher (FRET-based assay). Recombinant NS3/4A protease is also used.

-

Assay Setup: The reaction is performed in a microplate format. The test compound (e.g., Voxilaprevir) at various concentrations is pre-incubated with the NS3/4A protease in a suitable buffer.

-

Reaction Initiation: The FRET peptide substrate is added to initiate the reaction.

-

Signal Detection: In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The fluorescence intensity is monitored over time using a microplate reader.

-

Data Analysis: The rate of the reaction (increase in fluorescence) is calculated for each compound concentration. The percentage of inhibition is determined relative to a no-compound control, and the IC₅₀ value is calculated.[13]

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound in a cellular context that mimics viral replication.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used.[14] The replicon is an RNA molecule that can replicate autonomously within the cells and often contains a reporter gene, such as luciferase.[15]

-

Compound Treatment: The replicon-containing cells are seeded in microplates and treated with various concentrations of the test compound.

-

Incubation: The cells are incubated for a period (e.g., 72 hours) to allow for HCV replication and the potential inhibitory effects of the compound.

-

Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured. The reporter gene expression is directly proportional to the level of HCV RNA replication.

-

Data Analysis: The EC₅₀ value (the concentration of the compound that inhibits 50% of viral replication) is determined by comparing the reporter activity in treated cells to that in untreated cells.[15] A parallel cytotoxicity assay is also performed to ensure that the observed antiviral effect is not due to toxicity to the host cells.[16]

References

- 1. m.youtube.com [m.youtube.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of the pan-genotypic hepatitis C virus NS3/4A protease inhibitor voxilaprevir (GS-9857): A component of Vosevi® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Voxilaprevir | C40H52F4N6O9S | CID 89921642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sofosbuvir + velpatasvir + voxilaprevir for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics, Safety, and Tolerability of this compound, a Nucleotide Analog Polymerase Inhibitor for Hepatitis C Virus, following Single Ascending Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. jbkmc.bkmc.edu.pk [jbkmc.bkmc.edu.pk]

The Molecular Target of GS-9851: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS-9851, a phosphoramidate prodrug, is a potent and selective inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase. This enzyme is essential for the replication of the viral genome, and its lack of a human homolog makes it an attractive target for antiviral therapy. This compound itself is not active but is metabolized intracellularly to its active triphosphate form, GS-461203 (also known as PSI-7409), which acts as a chain terminator during viral RNA synthesis. This guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the experimental protocols used to characterize its antiviral activity.

Introduction: The HCV NS5B Polymerase as a Therapeutic Target

The Hepatitis C virus is a single-stranded RNA virus that poses a significant global health burden. The viral genome encodes a single polyprotein that is processed into several structural and nonstructural (NS) proteins. The NS5B protein is an RNA-dependent RNA polymerase (RdRp) that plays a crucial role in the replication of the viral genome.[1] As a key component of the HCV replication complex, NS5B is a prime target for the development of direct-acting antiviral (DAA) agents.

This compound: A Prodrug Approach to Targeting NS5B

This compound (formerly known as PSI-7851) is a nucleotide analog prodrug designed to efficiently deliver the active antiviral agent into hepatocytes, the primary site of HCV replication.[2][3]

Metabolic Activation Pathway

This compound undergoes a multi-step conversion to its active triphosphate metabolite, GS-461203. This metabolic pathway is critical for its therapeutic effect.

As depicted in Figure 1, orally administered this compound is absorbed and enters hepatocytes. Intracellularly, it is converted by human carboxylesterase 1 (hCE1) and Cathepsin A (CatA) to the intermediate GS-566500. This is then metabolized by the histidine triad nucleotide-binding protein 1 (HINT1) to the monophosphate form, GS-606965. Subsequent phosphorylation by cellular kinases yields the active triphosphate, GS-461203. This active metabolite is a substrate for the HCV NS5B polymerase and, upon incorporation into the growing viral RNA chain, leads to chain termination, thus halting viral replication.

Quantitative Analysis of Antiviral Activity

The potency of this compound and its active metabolite has been evaluated using various in vitro assays. The key quantitative data are summarized in the tables below.

Cell-Based Antiviral Activity of this compound

The anti-HCV activity of the prodrug this compound is typically assessed in cell-based HCV replicon systems.

| Parameter | HCV Genotype | Assay System | Value (µM) | Reference |

| EC50 | 1b | Replicon Assay | 0.075 ± 0.050 | [1] |

| EC90 | 1b | Replicon Assay | 0.52 ± 0.25 | [4] |

| EC90 | 1b (Clone A) | Replicon Assay | 0.45 ± 0.19 | [4] |

| EC50 | 1a, 2a | Replicon & Infectious Virus | Similar to 1b | [1] |

Table 1: In Vitro Antiviral Potency of this compound in Cell-Based Assays.

Enzymatic Inhibition by the Active Metabolite GS-461203

The direct inhibitory activity of the active triphosphate, GS-461203, is measured in biochemical assays using recombinant NS5B polymerase from different HCV genotypes.

| HCV Genotype | IC50 (µM) | Reference |

| 1b (Con1) | 1.6 | [5] |

| 2a (JFH1) | 2.8 | [5] |

| 3a | 0.7 | [5] |

| 4a | 2.6 | [5] |

Table 2: In Vitro Inhibitory Potency of GS-461203 against HCV NS5B Polymerase.

Cytotoxicity Profile

This compound exhibits a favorable safety profile in vitro, with no significant toxicity observed at concentrations well above its effective antiviral concentrations.

| Parameter | Cell Line | Value (µM) | Reference |

| CC50 | Various | > 100 | [1] |

Table 3: In Vitro Cytotoxicity of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

HCV Replicon Assay for EC50/EC90 Determination

This cell-based assay is crucial for determining the potency of antiviral compounds in a cellular context that mimics viral replication.

Protocol:

-

Cell Line Maintenance:

-

Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., firefly or Renilla luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM).

-

The medium is supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin-streptomycin, and G418 to maintain the selection of replicon-containing cells.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated for 24 hours.

-

This compound is serially diluted in cell culture medium.

-

The medium from the cell plates is removed, and the compound dilutions are added. Control wells receive medium with the vehicle (e.g., DMSO) and no compound.

-

The plates are incubated for 72 hours at 37°C.

-

-

Quantification of HCV Replication:

-

After incubation, the cells are lysed, and a luciferase assay reagent is added according to the manufacturer's instructions.

-

Luminescence is measured using a plate luminometer. The signal intensity is directly proportional to the level of HCV RNA replication.

-

-

Data Analysis:

-

The percentage of inhibition is calculated relative to the vehicle control.

-

EC50 and EC90 values (the concentrations at which 50% and 90% of viral replication are inhibited, respectively) are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve using appropriate software.

-

NS5B Polymerase Inhibition Assay for IC50 Determination

This biochemical assay directly measures the inhibitory effect of the active metabolite on the enzymatic activity of the HCV NS5B polymerase.

Protocol:

-

Reagents:

-

Recombinant HCV NS5B polymerase (e.g., from genotype 1b, 2a, 3a, or 4a).

-

RNA template and primer (e.g., poly(A)/oligo(U)).

-

Reaction buffer containing Tris-HCl, MgCl2, DTT, and a non-ionic detergent.

-

A mixture of ATP, CTP, GTP, and UTP, with one of the nucleotides being radiolabeled (e.g., [3H]UTP or [α-32P]UTP) or fluorescently labeled.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well or 384-well plate format.

-

Recombinant NS5B polymerase is pre-incubated with the RNA template/primer in the reaction buffer.

-

Serial dilutions of the active metabolite, GS-461203, are added to the wells.

-

The reaction is initiated by the addition of the nucleotide mixture.

-

The reaction is allowed to proceed for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 22-30°C).

-

-

Quantification of Polymerase Activity:

-

The reaction is stopped, and the newly synthesized, labeled RNA is captured (e.g., on a filter membrane or using streptavidin-coated beads if a biotinylated primer is used).

-

The amount of incorporated labeled nucleotide is quantified using a scintillation counter or a fluorescence plate reader.

-

-

Data Analysis:

-

The percentage of inhibition of polymerase activity is calculated for each concentration of GS-461203 relative to a no-inhibitor control.

-

The IC50 value (the concentration at which 50% of the enzyme's activity is inhibited) is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay for CC50 Determination

This assay is performed to assess the potential for the compound to cause toxicity to the host cells, which is crucial for determining its therapeutic index.

Protocol:

-

Cell Seeding:

-

Huh-7 cells (or other relevant cell lines) are seeded in 96-well plates at a similar density to the replicon assay and incubated for 24 hours.

-

-

Compound Treatment:

-

Serial dilutions of this compound are added to the cells.

-

-

Incubation:

-

The plates are incubated for the same duration as the replicon assay (e.g., 72 hours).

-

-

Cell Viability Assessment:

-

Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® assay. The signal is proportional to the number of viable cells.

-

-

Data Analysis:

-

The percentage of cytotoxicity is calculated relative to untreated control cells.

-

The CC50 value (the concentration at which 50% of the cells are killed) is determined by plotting the percentage of cell viability against the log of the compound concentration.

-

Conclusion

This compound is a promising antiviral agent that targets the HCV NS5B RNA-dependent RNA polymerase through its active metabolite, GS-461203. Its potent pan-genotypic activity, coupled with a high barrier to resistance and a favorable safety profile, underscores the effectiveness of targeting this essential viral enzyme. The experimental protocols detailed in this guide provide a robust framework for the evaluation of this and other similar antiviral compounds, facilitating further research and development in the field of HCV therapeutics.

References

- 1. PSI-7851, a pronucleotide of beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine monophosphate, is a potent and pan-genotype inhibitor of hepatitis C virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral Activity, Pharmacokinetics, Safety, and Tolerability of PSI-7851, a Novel Nucleotide Polymerase Inhibitor for HCV, Following Single and 3 Day Multiple Ascending Oral Doses in Healthy Volunteers and Patients with Chronic HCV Infection [natap.org]

- 3. New HCV Nucleotide PSI-7851 [natap.org]

- 4. PSI-7851, a Pronucleotide of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine Monophosphate, Is a Potent and Pan-Genotype Inhibitor of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Intracellular Journey of a Prodrug: A Technical Guide to the Bioactivation of GS-9851

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic activation pathway of GS-9851, a phosphoramidate prodrug of a uridine nucleotide analog designed to inhibit the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Understanding this intricate intracellular conversion is critical for optimizing drug efficacy and informing the development of next-generation antiviral therapies.

Introduction to this compound: A Prodrug Strategy

This compound is a diastereomeric mixture of GS-491241 and GS-7977 (more widely known as sofosbuvir)[1][2]. It is designed as a prodrug to overcome the challenges of delivering charged nucleotide analogs across the cell membrane. Once inside the hepatocyte, the primary site of HCV replication, this compound undergoes a multi-step enzymatic conversion to its pharmacologically active triphosphate form, GS-461203[1][2]. This active metabolite then acts as a chain terminator when incorporated into the nascent HCV RNA strand by the NS5B polymerase, thereby halting viral replication[3][4].

The Metabolic Activation Cascade of this compound

The conversion of this compound to the active triphosphate GS-461203 is a sophisticated pathway involving several key enzymatic steps. The process is initiated by the hydrolysis of the carboxyl ester moiety, followed by the cleavage of the phosphoramidate bond and subsequent phosphorylations.

The key steps in the activation pathway are as follows:

-

Carboxyl Ester Hydrolysis: The first step in the intracellular activation of this compound is the hydrolysis of the carboxyl ester group. This reaction is catalyzed by two key hepatic enzymes: human carboxylesterase 1 (hCE1) and Cathepsin A (CatA). This initial conversion results in the formation of the intermediate metabolite, GS-566500[1].

-

Phosphoramidate Cleavage: Following the initial hydrolysis, the phosphoramidate bond is cleaved by the histidine triad nucleotide-binding protein 1 (HINT1)[4][5]. This step is crucial as it unmasks the monophosphate, yielding GS-606965 (a uridine monophosphate analog)[1][2].

-

Sequential Phosphorylation: The newly formed monophosphate, GS-606965, then undergoes two successive phosphorylation steps to become the active triphosphate, GS-461203. These phosphorylation events are catalyzed by cellular kinases, specifically UMP-CMP kinase and nucleoside diphosphate kinase (NDPK)[4][5].

Concurrently, a competing metabolic pathway leads to the formation of the inactive nucleoside metabolite GS-331007 from GS-566500[1][2]. The balance between the activation pathway to GS-461203 and the formation of the inactive GS-331007 is a critical determinant of the overall antiviral efficacy of this compound.

References

- 1. Pharmacokinetics, Safety, and Tolerability of this compound, a Nucleotide Analog Polymerase Inhibitor for Hepatitis C Virus, following Single Ascending Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Intracellular Metabolism of GS-9851 to GS-461203

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: GS-9851 (also known as PSI-7851) is a phosphoramidate nucleotide prodrug developed for the treatment of Hepatitis C Virus (HCV) infection.[1] Its clinical efficacy is dependent on its intracellular conversion to the pharmacologically active triphosphate form, GS-461203 (PSI-7409), which acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2][3] This technical guide provides a detailed overview of the multi-step metabolic activation pathway of this compound, summarizes key pharmacokinetic data, outlines relevant experimental protocols for studying its metabolism, and presents visual diagrams of the core processes.

The Intracellular Metabolic Activation Pathway

This compound is a diastereomeric mixture of GS-491241 and GS-7977 (Sofosbuvir).[1] Upon entering the target hepatocytes, it undergoes a series of enzymatic transformations to yield the active antiviral agent GS-461203. This process is designed to efficiently deliver the active nucleotide into the cell, bypassing the rate-limiting step of initial phosphorylation often seen with nucleoside analogs.[4]

The key steps are as follows:

-

Initial Hydrolysis: The process begins with the hydrolysis of the carboxyl ester moiety of this compound. This reaction is catalyzed by two key hepatic enzymes: Cathepsin A (CatA) and human Carboxylesterase 1 (hCE1) .[1][4] This step converts this compound into the intermediate metabolite, GS-566500.[1][5]

-

Phosphoramidate Cleavage: The intermediate GS-566500 is then acted upon by the Histidine Triad Nucleotide-binding Protein 1 (HINT1) .[1][4] This enzyme cleaves the phosphoramidate bond, representing a critical branch point in the pathway.[1]

-

Sequential Phosphorylation: The monophosphate metabolite, GS-606965, is further phosphorylated by cellular kinases.

-

Pharmacological Action and Deactivation: The active GS-461203 is incorporated into the replicating HCV RNA by the NS5B polymerase, causing chain termination and halting viral replication.[3][7] The active triphosphate can be deactivated through dephosphorylation, which ultimately results in the formation of the inactive nucleoside metabolite GS-331007.[3][4]

Caption: Intracellular metabolic activation pathway of this compound to the active GS-461203.

Pharmacokinetic Data Summary

Clinical studies in healthy subjects and HCV-infected patients have characterized the pharmacokinetic profiles of this compound and its principal metabolites in plasma. The parent drug, this compound, and the initial intermediate, GS-566500, are cleared rapidly from plasma.[5][8] In contrast, the inactive nucleoside metabolite, GS-331007, is the primary drug-related component found in systemic circulation and has a significantly longer half-life.[8][9][10]

| Compound | Tmax (hours) | Terminal Half-life (t½, hours) | Key Characteristics |

| This compound | 1.0 – 1.8[1][9] | ~1.0[1][5][8] | Rapidly absorbed and cleared from plasma. |

| GS-566500 | 1.5 – 3.0[1][9] | 2.0 – 3.0[1][5][8] | Intermediate metabolite with rapid clearance. |

| GS-331007 | 3.0 – 6.0[1][9] | ~26-27 (dose-dependent)[1][2][4][9] | Primary systemic metabolite; AUC is >40-fold higher than this compound.[1][9] |

| GS-461203 | Not Applicable | Not Applicable | Intracellular active form; not measured systemically. |

Experimental Protocols for Metabolic Analysis

The study of the intracellular metabolism of this compound requires robust in vitro experimental systems, typically utilizing primary human hepatocytes or relevant cell lines, coupled with sensitive analytical techniques.

Protocol: In Vitro Analysis of this compound Intracellular Metabolism

A. Materials and Reagents

-

Cell Culture: Primary human hepatocytes or Huh-7 cell line.

-

Reagents: this compound analytical standard, cell culture media, phosphate-buffered saline (PBS).

-

Extraction: 70% Methanol (ice-cold).

-

Analysis: LC-MS/MS system, analytical standards for this compound and its metabolites.

B. Experimental Procedure

-

Cell Seeding: Plate hepatocytes or Huh-7 cells in 6-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Incubation: Aspirate the culture medium and add fresh medium containing a known concentration of this compound (e.g., 10 µM). Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Cell Harvesting and Washing: At each time point, aspirate the drug-containing medium. Wash the cell monolayer twice with ice-cold PBS to remove extracellular drug residues.

-

Metabolite Extraction: Add 500 µL of ice-cold 70% methanol to each well to lyse the cells and precipitate proteins. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sample Processing: Vortex the samples vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Sample Analysis: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube or HPLC vial. Analyze the samples using a validated LC-MS/MS method to separate and quantify this compound, GS-566500, GS-606965, and GS-461203.

-

Data Normalization: Quantify the total protein content in each well to normalize the metabolite concentrations, typically expressed as pmol/million cells.

Caption: A typical experimental workflow for quantifying intracellular metabolites of this compound.

References

- 1. Pharmacokinetics, Safety, and Tolerability of this compound, a Nucleotide Analog Polymerase Inhibitor for Hepatitis C Virus, following Single Ascending Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sofosbuvir - Wikipedia [en.wikipedia.org]

- 3. Sofosbuvir, a New Nucleotide Analogue, for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Pharmacokinetics, safety, and tolerability of this compound, a nucleotide analog polymerase inhibitor for hepatitis C virus, following single ascending doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, pharmacodynamics, and tolerability of this compound, a nucleotide analog polymerase inhibitor, following multiple ascending doses in patients with chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Antiviral Spectrum of GS-9851 Against Hepatitis C Virus Genotypes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GS-9851 (formerly known as PSI-7851) is a potent, pangenotypic nucleotide analog inhibitor targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. As a phosphoramidate prodrug, it undergoes intracellular metabolism within hepatocytes to form the active triphosphate metabolite, GS-461203 (PSI-7409). This active form is incorporated into the nascent viral RNA strand, leading to premature chain termination and halting HCV replication. In vitro studies have demonstrated its efficacy across multiple HCV genotypes with a high barrier to resistance and a favorable safety profile, making it a critical area of study in the development of direct-acting antiviral (DAA) therapies. This document provides a comprehensive overview of the antiviral spectrum of this compound, detailed experimental methodologies for its evaluation, and its mechanism of action.

Mechanism of Action: Metabolic Activation and NS5B Inhibition

This compound is administered as an inactive prodrug, which efficiently targets hepatocytes. Once inside the liver cells, it undergoes a multi-step enzymatic conversion to its pharmacologically active triphosphate form, GS-461203.[1][2] This process is initiated by the hydrolysis of the carboxyl ester by human cathepsin A (CatA) and human carboxyl esterase 1 (hCE1).[2] Subsequent cleavage of the phosphoramidate bond by histidine triad nucleotide-binding protein 1 (HINT1) yields the monophosphate, which is then phosphorylated by cellular kinases to the active triphosphate GS-461203.[1][2]

The active GS-461203 mimics the natural uridine triphosphate and is recognized by the HCV NS5B polymerase. Upon incorporation into the elongating HCV RNA strand, it acts as a non-obligate chain terminator, preventing further viral genome replication.[3][4] This targeted inhibition of the viral polymerase is highly specific, with minimal activity against human DNA and RNA polymerases, contributing to its low cytotoxicity.[3][4]

Figure 1: Metabolic activation pathway of this compound in hepatocytes.

In Vitro Antiviral Spectrum

The pangenotypic activity of this compound has been rigorously evaluated in various in vitro systems, including subgenomic HCV replicons and infectious virus assays. The data consistently demonstrate potent inhibition across major HCV genotypes.

Activity against HCV Replicons

HCV replicon systems are instrumental for assessing the intrinsic antiviral activity of compounds against viral RNA replication. This compound has shown potent, single-digit nanomolar to low-micromolar efficacy in stable replicon cell lines of major genotypes.

| Genotype/Strain | Cell Line | EC50 (µM) | EC90 (µM) | Citation |

| 1a (H77) | Htat | 0.088 ± 0.016 | 0.44 ± 0.06 | [4] |

| 1b (Con1) | ET-lunet | 0.075 ± 0.050 | 0.52 ± 0.25 | [4] |

| 1b (N) | Ntat | 0.096 ± 0.038 | 0.40 ± 0.12 | [4] |

| 2a (JFH-1) | Huh-7 | 0.045 ± 0.013 | 0.21 ± 0.04 | [4] |

Table 1: In Vitro Antiviral Activity of this compound against HCV Subgenomic Replicons.

Activity in HCV Infectious Virus Systems

To confirm the activity in the context of the full viral life cycle, this compound was tested in infectious cell culture systems. The results corroborate the potent activity observed in replicon assays.

| Genotype/Strain | System | EC50 (µM) | EC90 (µM) | Citation |

| 1a (H77sV2) | Infectious Virus | 0.13 ± 0.03 | 0.53 ± 0.08 | [4] |

| 2a (JFH-1) | Infectious Virus | 0.04 ± 0.01 | 0.15 ± 0.04 | [4] |

Table 2: In Vitro Antiviral Activity of this compound in HCV Infectious Virus Systems.

Inhibitory Activity of Active Metabolite GS-461203

The active triphosphate form, GS-461203 (PSI-7409), directly inhibits the enzymatic activity of recombinant NS5B polymerase. This activity was found to be comparable across polymerases from genotypes 1 through 4, confirming the pangenotypic mechanism of action at the molecular target level.[3][4]

| Genotype | NS5B Polymerase Source | IC50 (µM) | Citation |

| 1b (BK) | Recombinant | 1.4 ± 0.3 | [4] |

| 1b (Con1) | Recombinant | 0.7 ± 0.2 | [4] |

| 2a (JFH-1) | Recombinant | 1.2 ± 0.2 | [4] |

| 3a | Recombinant | 1.7 ± 0.4 | [4] |

| 4a | Recombinant | 0.7 ± 0.2 | [4] |

Table 3: Inhibitory Activity of GS-461203 against Recombinant HCV NS5B Polymerases.

Resistance Profile

Nucleotide inhibitors like this compound generally exhibit a high barrier to resistance. Cross-resistance studies have identified that the S282T substitution in the NS5B polymerase, a mutation known to confer resistance to other 2'-modified nucleoside analogs, also reduces the activity of this compound.[3][4] However, replicons containing other resistance mutations, such as S96T/N142T, remained fully susceptible to the compound.[3][4] In short-term clinical studies, no virologic resistance to this compound was observed.

Specificity and In Vitro Safety

This compound is highly specific for HCV. It has demonstrated a lack of antiviral activity against other RNA and DNA viruses.[3][4] The active metabolite, GS-461203, does not significantly inhibit host cellular DNA or RNA polymerases.[3][4] Furthermore, no cytotoxicity, mitochondrial toxicity, or bone marrow toxicity was observed with this compound at concentrations up to 100 µM, indicating a wide therapeutic window.[3][4]

Experimental Protocols

The determination of in vitro antiviral activity relies on robust and standardized cell-based assays. The following is a detailed methodology for the HCV replicon assay.

HCV Replicon Assay Protocol

This assay measures the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (Huh-7) that stably harbors a subgenomic HCV replicon.

-

Cell Lines and Replicons:

-

Huh-7 derived cell lines (e.g., ET-lunet) containing a bicistronic, subgenomic HCV replicon are used.[4] These replicons typically contain the HCV non-structural proteins (NS3 to NS5B) and a reporter gene (e.g., firefly or Renilla luciferase) or a selectable marker (e.g., neomycin phosphotransferase).[5][6]

-

Specific replicons used for this compound testing include Htat (genotype 1a), Btat and Ntat (genotype 1b), and JFH-1 (genotype 2a).[4]

-

-

Assay Procedure:

-

Cell Plating: Stable replicon cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Preparation: this compound is serially diluted in cell culture medium to create a range of concentrations for dose-response analysis.

-

Treatment: The culture medium is removed from the cells and replaced with medium containing the various concentrations of this compound. Control wells receive medium with vehicle (e.g., DMSO) only.

-

Incubation: Plates are incubated for a period of 72 to 96 hours at 37°C in a 5% CO₂ environment to allow for multiple rounds of viral replication.[7][8]

-

-

Quantification of HCV Replication (Luciferase Assay):

-

Cell Lysis: After incubation, the medium is removed, and cells are washed with phosphate-buffered saline (PBS). A passive lysis buffer is then added to each well to lyse the cells and release the luciferase enzyme.

-

Luminescence Measurement: The cell lysate is transferred to an opaque 96-well plate. A luciferase assay substrate is added, and the resulting luminescence, which is directly proportional to the amount of replicon RNA, is measured using a luminometer.[5][9]

-

-

Data Analysis:

-

The raw luminescence values are normalized to the vehicle control wells (representing 0% inhibition) and background (cells without replicon, representing 100% inhibition).

-

The 50% effective concentration (EC50) and 90% effective concentration (EC90) values are calculated by fitting the dose-response data to a four-parameter logistic regression model using appropriate software.

-

References

- 1. New HCV Nucleotide PSI-7851 [natap.org]

- 2. Pharmacokinetics, Safety, and Tolerability of this compound, a Nucleotide Analog Polymerase Inhibitor for Hepatitis C Virus, following Single Ascending Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PSI-7851, a pronucleotide of beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine monophosphate, is a potent and pan-genotype inhibitor of hepatitis C virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PSI-7851, a Pronucleotide of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine Monophosphate, Is a Potent and Pan-Genotype Inhibitor of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 7. Identification of 19 Novel Hepatitis C Virus Subtypes—Further Expanding HCV Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HCV Subgenomic Replicon Assay. [bio-protocol.org]

The Pan-Genotypic Activity of GS-9851: An In-Vitro Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro pan-genotypic activity of GS-9851, a potent nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase. This document details the compound's mechanism of action, metabolic activation, and the experimental methodologies used to characterize its broad antiviral profile.

Introduction to this compound

This compound (formerly known as PSI-7851) is a phosphoramidate prodrug designed for the treatment of chronic HCV infection. As a direct-acting antiviral (DAA), it targets the viral RNA-dependent RNA polymerase, NS5B, an enzyme essential for the replication of the HCV genome. A key characteristic of this compound is its demonstrated pan-genotypic activity, making it an effective inhibitor against multiple HCV genotypes. In in-vitro studies utilizing HCV replicon systems, this compound has shown potent antiviral activity, with a 90% effective concentration (EC90) of 0.4 μM.[1] This broad spectrum of activity is a significant advantage in the clinical management of HCV, which is characterized by considerable genetic diversity.

Mechanism of Action

This compound acts as a chain terminator of HCV RNA synthesis. Following administration, the prodrug is metabolized within hepatocytes to its active triphosphate form, GS-461203. This active metabolite mimics the natural nucleotide substrates of the HCV NS5B polymerase. Upon incorporation into the nascent viral RNA strand, GS-461203 prevents further elongation, thereby halting viral replication. The targeting of the highly conserved active site of the NS5B polymerase contributes to the drug's high barrier to resistance and its broad genotypic coverage.

Metabolic Activation of this compound

The conversion of this compound to its active triphosphate metabolite, GS-461203, is a critical multi-step intracellular process. This metabolic pathway ensures that the active compound is concentrated within the target hepatocytes, minimizing systemic exposure and potential off-target effects.

Quantitative In-Vitro Activity

| Compound | Parameter | Value | Assay System |

| This compound | EC90 | 0.4 µM | HCV Replicon |

This table will be updated as more specific quantitative data becomes publicly available.

Experimental Protocols

The in-vitro antiviral activity of this compound is typically evaluated using HCV replicon assays. These cell-based assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating HCV RNA molecules (replicons).

HCV Replicon Assay: General Workflow

Detailed Methodology

-

Cell Culture: Huh-7 cells or their derivatives, which are highly permissive for HCV replication, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Replicon Constructs: Genotype-specific HCV replicons are used. These are typically bicistronic RNA molecules containing the HCV non-structural proteins (NS3 to NS5B) required for replication, along with a selectable marker (e.g., neomycin phosphotransferase) and a reporter gene (e.g., luciferase).

-

Antiviral Assay:

-

Cells harboring the HCV replicons are seeded into 96-well plates.

-

After cell attachment, the culture medium is replaced with medium containing serial dilutions of this compound. A positive control (e.g., another known HCV inhibitor) and a negative control (vehicle) are included.

-

The plates are incubated for a period of 72 hours.

-

-

Quantification of HCV Replication:

-

Following incubation, the level of HCV RNA replication is determined.

-

Reporter Gene Assay: If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the level of HCV replication.

-

qRT-PCR: Alternatively, total cellular RNA is extracted, and the levels of HCV RNA are quantified using real-time reverse transcription polymerase chain reaction (qRT-PCR).

-

-

Data Analysis: The concentration of this compound that inhibits HCV replication by 50% (EC50) or 90% (EC90) is calculated by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Logical Relationship in Combination Therapy

In-vitro studies have explored the interaction of this compound with other classes of anti-HCV agents to assess the potential for synergistic, additive, or antagonistic effects. This is crucial for the design of effective combination therapies that can enhance efficacy and prevent the emergence of drug resistance.

Conclusion

This compound is a potent, pan-genotypic inhibitor of HCV replication in vitro. Its mechanism of action as a chain terminator, following intracellular conversion to its active triphosphate form, provides a high barrier to resistance. While specific EC50 values for all genotypes are not widely published, its low micromolar EC90 value in replicon systems underscores its broad and potent antiviral activity. The experimental protocols outlined in this guide provide a framework for the continued in-vitro characterization of this compound and other novel anti-HCV agents. Further studies detailing its activity against a wide range of clinical isolates from all genotypes will continue to refine our understanding of its clinical potential.

References

Basic Research Applications of GS-9851 (Sofosbuvir): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

GS-9851, more commonly known as sofosbuvir, is a cornerstone of modern antiviral therapy, particularly for Hepatitis C Virus (HCV) infection. Its potent and pangenotypic activity stems from its targeted inhibition of the viral RNA-dependent RNA polymerase. Beyond its clinical success, sofosbuvir serves as a critical tool in basic research, enabling detailed studies of HCV replication, drug resistance mechanisms, and the broader field of virology. This guide provides an in-depth overview of the core basic research applications of this compound, complete with experimental methodologies and quantitative data to support further investigation.

Mechanism of Action and Metabolic Activation

This compound is a phosphoramidate prodrug that must undergo intracellular metabolism to exert its antiviral effect. This multi-step activation pathway is a key area of study for understanding its efficacy and potential for drug-drug interactions.

This compound is administered as a mixture of two diastereoisomers.[1] In the bloodstream, it is partially metabolized to an intermediate, GS-566500, and an inactive nucleoside derivative, GS-331007.[1] Upon entering hepatocytes, the primary site of HCV replication, this compound undergoes sequential hydrolysis. The carboxyl ester moiety is cleaved by human cathepsin A (CatA) or carboxylesterase 1 (CES1), followed by phosphoramidate cleavage by histidine triad nucleotide-binding protein 1 (HINT1). This process yields the active uridine analog triphosphate, GS-461203.

GS-461203 mimics the natural substrate of the HCV NS5B polymerase, uridine triphosphate.[2] It is incorporated into the nascent viral RNA strand, where the presence of a 2'-methyl group creates a steric clash with the incoming nucleotide, preventing further elongation and thus terminating viral replication.[3] This chain termination is the ultimate mechanism of sofosbuvir's antiviral activity. Dephosphorylation of the active triphosphate results in the formation of the inactive nucleoside metabolite GS-331007, which is then eliminated from the cell.

References

- 1. In vitro selection of resistance to sofosbuvir in HCV replicons of genotype-1 to -6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Construction of a chimeric hepatitis C virus replicon based on a strain isolated from a chronic hepatitis C patient - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GS-9851 in an in vitro HCV Replicon Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9851 (formerly known as PSI-7851) is a potent, pan-genotype inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a phosphoramidate nucleotide prodrug, it undergoes intracellular metabolism to its active triphosphate form, GS-461203 (formerly PSI-7409), which acts as a chain terminator during HCV RNA replication. The HCV replicon system is a critical tool for the in vitro evaluation of direct-acting antivirals like this compound, allowing for the quantification of a compound's inhibitory effect on viral replication in a controlled cellular environment. These application notes provide a detailed protocol for assessing the antiviral activity of this compound using a luciferase-based HCV replicon assay.

Mechanism of Action of this compound

This compound is a prodrug that must be metabolized within the host cell to exert its antiviral effect. The metabolic activation pathway is a key aspect of its mechanism of action.

Caption: Metabolic activation pathway of this compound to its active triphosphate form, leading to the inhibition of HCV NS5B polymerase.

Quantitative Data Summary

The antiviral activity of this compound is quantified by its 50% effective concentration (EC50) and 90% effective concentration (EC90), while its cytotoxicity is determined by the 50% cytotoxic concentration (CC50). The selectivity of the compound is indicated by the selectivity index (SI), calculated as CC50/EC50.

Table 1: In Vitro Anti-HCV Activity of this compound in Replicon Assays [1][2]

| HCV Genotype | Replicon System | EC50 (µM) | EC90 (µM) |

| 1a | Htat | 0.43 ± 0.026 | 1.22 ± 0.86 |

| 1b | ET-lunet cells | 0.075 ± 0.050 | 0.52 ± 0.25 |

| 1b | Btat | 0.090 ± 0.048 | 0.65 ± 0.068 |

| 1b | Ntat | 0.093 ± 0.083 | 0.75 ± 0.12 |

| 2a | JFH-1 | 0.28 ± 0.073 | 1.36 ± 0.12 |

Table 2: In Vitro Cytotoxicity Profile of this compound [2]

| Cell Line | Assay | CC50 (µM) |

| Huh-7 | MTS Assay | > 100 |

| Other human cell lines | Various | > 100 |

Table 3: Selectivity Index of this compound against HCV Genotype 1b

| Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Huh-7 | 0.075 | > 100 | > 1333 |

Experimental Protocols

Protocol 1: HCV Replicon Assay for this compound Potency Determination

This protocol details the steps for determining the EC50 value of this compound against a luciferase-reporter HCV replicon in a 96-well format.

Materials:

-

Huh-7 cells harboring a luciferase-reporter HCV replicon (e.g., genotype 1b)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Non-Essential Amino Acids (NEAA)

-

G418 (Geneticin)

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates (white, clear-bottom)

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Workflow Diagram:

Caption: Step-by-step workflow for the HCV replicon assay to determine the potency of this compound.

Procedure:

-

Cell Culture: Maintain Huh-7 cells harboring the HCV replicon in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and an appropriate concentration of G418 (e.g., 500 µg/mL) to ensure the retention of the replicon.

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

-

-

Cell Seeding:

-

Trypsinize and resuspend the replicon-containing Huh-7 cells.

-

Seed the cells into a 96-well white, clear-bottom plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of G418-free medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Addition:

-

After 24 hours, carefully remove the medium and add 100 µL of medium containing the various concentrations of this compound.

-

Include vehicle control (DMSO) and untreated control wells.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Luciferase Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add an equal volume of luciferase assay reagent to each well.

-

Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

-

-

Data Acquisition: Measure the luminescence of each well using a plate luminometer.

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control (100% replication) and a background control (0% replication).

-

Plot the percentage of inhibition against the logarithm of the drug concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

-

Protocol 2: Cytotoxicity Assay

This protocol is essential to determine if the observed reduction in replicon activity is due to specific antiviral effects or general cytotoxicity.

Materials:

-

Parental Huh-7 cells (without the replicon)

-

Reagents for a viability assay (e.g., MTS or CellTiter-Glo®)

-

This compound compound

-

DMSO

-

96-well cell culture plates (clear for MTS, white for CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed parental Huh-7 cells in a 96-well plate at a density similar to the replicon assay.

-

Compound Addition: Add serial dilutions of this compound to the cells, mirroring the concentrations used in the antiviral assay.

-

Incubation: Incubate for the same duration as the replicon assay (72 hours).

-

Viability Measurement: Perform the cell viability assay according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the results to the vehicle control (100% viability).

-

Plot the percentage of viability against the logarithm of the drug concentration.

-

Calculate the CC50 value using non-linear regression.

-

Resistance Profile

The primary resistance-associated substitution (RAS) for nucleotide analogs like this compound is the S282T mutation in the NS5B polymerase. While this mutation can reduce the susceptibility to this compound, it often comes at the cost of reduced viral fitness.[2]

Conclusion

The HCV replicon assay is a robust and reliable method for determining the in vitro potency of this compound. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of HCV drug discovery and development. The high potency, pan-genotype activity (though quantitative data for all genotypes is limited), and high selectivity index make this compound a significant compound in the study of HCV inhibitors.

References

- 1. New HCV Nucleotide PSI-7851 [natap.org]

- 2. PSI-7851, a Pronucleotide of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine Monophosphate, Is a Potent and Pan-Genotype Inhibitor of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for GS-9851 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9851 is a phosphoramidate prodrug that, upon intracellular metabolism, yields the potent antiviral agent GS-461203, the same active triphosphate metabolite as sofosbuvir. GS-461203 is a nucleotide analog that acts as a chain terminator for the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2][3][4][5] Due to this specific mechanism of action, the primary application of this compound in cell culture is for the study of HCV replication and the evaluation of its antiviral efficacy. There is no known structural homolog of the HCV NS5B polymerase in uninfected host cells, highlighting the targeted nature of this compound.[6]

These application notes provide a comprehensive guide for the use of this compound in cell culture, with a focus on the well-established HCV replicon assay system.

Mechanism of Action: Intracellular Activation

This compound is cell-permeable and must undergo intracellular conversion to its active triphosphate form, GS-461203, to exert its inhibitory effect on the HCV NS5B polymerase. This multi-step metabolic process ensures that the active compound is generated within the host cell.[5][7] Dephosphorylation of the active triphosphate results in the formation of the inactive nucleoside metabolite GS-331007.[1][2]

Data Presentation: In Vitro Efficacy and Cytotoxicity

The efficacy of this compound and its related compound, sofosbuvir, is typically evaluated in HCV replicon cell lines. The 50% effective concentration (EC50) represents the concentration of the compound required to inhibit 50% of HCV RNA replication. The 50% cytotoxic concentration (CC50) is the concentration that results in a 50% reduction in cell viability. A high therapeutic index (CC50/EC50) is desirable.

| Compound | HCV Genotype/Subtype | Cell Line | EC50 (nM) | CC50 (µM) | Reference |

| This compound | Pan-genotype | HCV Replicon Cells | 90% inhibition (EC90) at 400 nM | Not specified | |

| Sofosbuvir | Genotype 1b | Huh-7 | 92 | >100 | [8][9] |

| Sofosbuvir | Genotype 1a | HCV Replicon Cells | 40 | Not specified | |

| Sofosbuvir | Genotype 2a | HCV Replicon Cells | 32 - 120 | Not specified | [1][10] |

| Sofosbuvir | Genotype 3a | HCV Replicon Cells | 110 | Not specified | [1] |

| Sofosbuvir | Genotype 4a | HCV Replicon Cells | 39 | Not specified | [1] |

| Sofosbuvir | Not applicable | Huh-7 | Not applicable | 200 | [8] |

| Sofosbuvir | Not applicable | HepG2 | Not applicable | No cytotoxicity up to 100 µM | [9] |

Experimental Protocols

The following protocols provide a general framework for assessing the antiviral activity and cytotoxicity of this compound in a cell culture setting. The most common application is the HCV replicon assay.

Experimental Workflow: HCV Replicon Assay

Protocol 1: HCV Replicon Assay for Antiviral Efficacy

This protocol is designed to determine the EC50 of this compound against HCV replication in a stable HCV replicon cell line containing a reporter gene, such as luciferase.

Materials:

-

HCV replicon cell line (e.g., Huh-7 derived, expressing a luciferase reporter)[11][12]

-

Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection)

-

This compound

-

96-well cell culture plates (clear bottom, white or black for luminescence)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density that will maintain them in the exponential growth phase for the duration of the experiment (e.g., 5,000 to 10,000 cells per well). Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. It is recommended to perform a 3-fold or 5-fold serial dilution to cover a wide range of concentrations (e.g., from 1 nM to 10 µM).

-

Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (no cells) as a background control and wells with cells and vehicle (e.g., DMSO) as a negative control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[13]

-

Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and adding the luciferase substrate.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Normalize the data by expressing the luminescence in treated wells as a percentage of the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

-

Protocol 2: Cytotoxicity Assay

This protocol is performed in parallel with the efficacy assay to determine the CC50 of this compound in the same cell line. The MTT or CellTiter-Glo assay is commonly used.[8][13]

Materials:

-

HCV replicon cell line (or parental cell line)

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates (clear)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Spectrophotometer or luminometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1.

-

Assay Performance (MTT example):

-

After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until formazan crystals are formed.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete solubilization.

-

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the data by expressing the absorbance in treated wells as a percentage of the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the CC50 value.

-

Concluding Remarks

This compound is a valuable tool for in vitro studies of HCV replication. Its use in cell culture is primarily confined to specialized HCV replicon systems. Researchers should note that while this compound itself can be used, it is the intracellularly formed GS-461203 that is the active antiviral agent. When designing experiments, it is crucial to use appropriate hepatoma-derived cell lines that can support HCV replication and perform the necessary metabolic activation of the prodrug. The protocols provided herein offer a robust starting point for the evaluation of this compound's antiviral properties and its effects on cell viability.

References

- 1. Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sofosbuvir, a New Nucleotide Analogue, for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Finally sofosbuvir: an oral anti-HCV drug with wide performance capability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sofosbuvir, a Significant Paradigm Change in HCV Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sofosbuvir treatment and hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, Safety, and Tolerability of this compound, a Nucleotide Analog Polymerase Inhibitor for Hepatitis C Virus, following Single Ascending Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PSI-7409 | HCV | CAS 1015073-42-3 | Buy PSI-7409 from Supplier InvivoChem [invivochem.com]

- 10. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining the EC50 of GS-9851 (Sofosbuvir) against Hepatitis C Virus

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the 50% effective concentration (EC50) of GS-9851, the prodrug of Sofosbuvir, against various Hepatitis C Virus (HCV) genotypes.

Introduction

This compound is a phosphoramidate prodrug that is metabolized in hepatocytes to its active uridine nucleotide analog triphosphate form, GS-461203. This active metabolite acts as a potent inhibitor of the HCV nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp) essential for viral replication. By mimicking the natural substrate of the polymerase, the active form of this compound gets incorporated into the growing viral RNA chain, leading to premature chain termination and halting viral replication.[1][2][3] The determination of the EC50 value is a critical step in the preclinical evaluation of antiviral compounds, providing a quantitative measure of their potency. The most common method for this is the HCV replicon assay.[4][5]

Mechanism of Action of this compound (Sofosbuvir)

This compound is administered as a prodrug, which is then converted intracellularly to its active triphosphate form. This active metabolite, GS-461203, acts as a chain terminator for the HCV NS5B polymerase. The NS5B polymerase is a key enzyme in the HCV replication cycle, responsible for synthesizing new viral RNA genomes.[1][6][7] The active metabolite of this compound competes with the natural nucleotide substrates for incorporation into the nascent RNA strand. Once incorporated, it prevents further elongation of the RNA chain, thus inhibiting viral replication.[2][8]

Caption: Intracellular activation of this compound and subsequent inhibition of HCV RNA synthesis.

Data Presentation: EC50 Values of Sofosbuvir Against HCV Genotypes

The antiviral activity of Sofosbuvir has been evaluated against various HCV genotypes using replicon assays. The following table summarizes the mean EC50 values obtained from such studies.

| HCV Genotype/Subtype | Mean EC50 (nM) |

| Genotype 1a | 40 - 92 |

| Genotype 1b | 91 - 102 |

| Genotype 2a | 32 - 53 |

| Genotype 2b | 15 |

| Genotype 3a | 50 |

| Genotype 4a | 30 - 130 |

| Genotype 5a | 15 - 41 |

| Genotype 6a | 14 - 120 |

Note: EC50 values can vary depending on the specific replicon system and cell line used.[9]

Experimental Protocol: HCV Replicon Assay for EC50 Determination

This protocol describes the determination of the EC50 value of this compound using a stable HCV replicon cell line expressing a reporter gene, such as luciferase.

Principle of the Assay

HCV replicon cells are Huh-7 human hepatoma cells that have been genetically engineered to contain a subgenomic or full-length HCV RNA that replicates autonomously.[10] These replicons often contain a reporter gene, like firefly or Renilla luciferase, whose expression is directly proportional to the level of HCV RNA replication.[10][11] When an antiviral compound is added, it inhibits HCV replication, leading to a decrease in reporter gene expression and a corresponding reduction in the signal (e.g., luminescence). By measuring the signal at different concentrations of the compound, a dose-response curve can be generated to determine the EC50 value.[11]

Materials and Reagents

-

HCV replicon cell line (e.g., genotype 1b, 2a, etc., expressing luciferase)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound (Sofosbuvir)

-

Dimethyl sulfoxide (DMSO)

-

96-well or 384-well clear-bottom white plates

-

Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

-

Luminometer

Experimental Workflow

Caption: Step-by-step workflow for determining the EC50 of an antiviral compound.

Detailed Protocol

1. Cell Culture and Seeding: a. Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon. b. Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. c. On the day of the experiment, trypsinize the cells, count them, and resuspend them in fresh culture medium without G418 to a final concentration of 5 x 10^4 cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. e. Incubate the plate for 24 hours to allow the cells to attach.

2. Compound Preparation and Addition: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., from 1 µM to 0.01 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration. c. Carefully remove the culture medium from the seeded cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

3. Incubation: a. Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

4. Luciferase Activity Measurement: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well). c. Incubate the plate at room temperature for 5-10 minutes to allow for cell lysis and the luciferase reaction to stabilize.

5. Measurement and Data Analysis: a. Measure the luminescence in each well using a luminometer. b. Normalize the data by setting the average luminescence of the vehicle control wells to 100% (no inhibition) and the background (wells with no cells) to 0%. c. Calculate the percentage of inhibition for each concentration of this compound. d. Plot the percentage of inhibition against the logarithm of the drug concentration. e. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to fit the data and determine the EC50 value, which is the concentration of this compound that inhibits 50% of the luciferase activity.

HCV Life Cycle and the Target of this compound

The HCV life cycle involves several stages, from viral entry to the release of new virions. This compound targets the viral replication step, which occurs within a specialized intracellular structure called the membranous web.[12][13]

Caption: Simplified HCV life cycle highlighting the replication step targeted by this compound.